molecular formula C22H20N6O4 B2407678 4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921918-04-9

4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2407678
CAS No.: 921918-04-9
M. Wt: 432.44
InChI Key: TYBCPCMBWFYSGB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine core, a nitrobenzyl group, and an amide linkage. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidine core is a heterocyclic ring system that contains nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. The amide linkage might be hydrolyzed under acidic or basic conditions. The nitro group could be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds structurally related to 4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves multiple steps including condensation and reduction reactions. These processes yield derivatives with varied substituents, showcasing the compound's versatility in chemical synthesis (Ochi & Miyasaka, 1983).

Biological and Pharmacological Applications

  • Derivatives of this compound have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Notably, certain pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown significant cytotoxic activity against cancer cell lines, including human breast adenocarcinoma, indicating potential applications in cancer therapy (Rahmouni et al., 2016), (Abdellatif et al., 2014).

Synthetic Methodologies

  • Solid-phase synthetic methods have been developed to create libraries of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This underscores the compound's role in facilitating the development of diverse chemical libraries for biological screening (Heo & Jeon, 2017).

Antimicrobial and Antioxidant Activities

  • Some derivatives of this compound exhibit promising antimicrobial and antioxidant properties. This suggests potential applications in the development of new antimicrobial agents and antioxidants (Sonia et al., 2013).

Herbicidal Activity

  • Certain benzamide-based derivatives have shown herbicidal activity, indicating potential utility in agricultural applications (Luo et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. The nitrobenzyl group is sometimes used in ‘caged’ compounds, which are inactive until exposed to light .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

4-methyl-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-15-5-7-17(8-6-15)21(29)23-9-10-27-20-19(12-25-27)22(30)26(14-24-20)13-16-3-2-4-18(11-16)28(31)32/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBCPCMBWFYSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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